Stereochemical Configuration Dictates Opioid Receptor Selectivity (Trans vs. Cis)
In a binding study of cyclic opioid peptides where D-Lys was replaced by cis- or trans-4-aminocyclohexyl-D-alanine, the analog incorporating trans-D-ACAla showed high affinity for both μ- and δ-opioid receptors (MOR and DOR), while the cis-D-ACAla analog exhibited exceptional and narrow MOR-selectivity [1]. This direct comparison demonstrates that stereochemistry at the 4-position of the cyclohexyl ring completely alters the pharmacological profile of the final compound.
| Evidence Dimension | Receptor binding affinity and selectivity profile |
|---|---|
| Target Compound Data | Trans-D-ACAla analog: High affinity for MOR and DOR, moderate affinity for KOR |
| Comparator Or Baseline | Cis-D-ACAla analog: Exceptionally MOR-selective |
| Quantified Difference | Trans confers dual MOR/DOR activity; Cis yields high MOR selectivity. Difference is qualitative but pharmacologically profound. |
| Conditions | In vitro competitive receptor binding assay against μ-, δ-, and κ-opioid receptors |
Why This Matters
This evidence proves that the trans-configuration is a non-negotiable requirement when targeting a dual MOR/DOR pharmacological profile, directly impacting procurement decisions for any group working on related aminocyclohexyl scaffolds.
- [1] Piekielna, J., et al. Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. Bioorganic & Medicinal Chemistry, 2014, 22(23), 6545-6551. View Source
